
Sodium;octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;octadeca-9,12-dienoate, also known as sodium linoleate, is a sodium salt of linoleic acid. It is a biochemical reagent used in various life science research applications. The compound has a molecular formula of C18H31NaO2 and a molecular weight of 302.43 g/mol . It is commonly used as a biological material or organic compound in research related to life sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;octadeca-9,12-dienoate can be synthesized from linoleic acid. One common method involves the reaction of linoleic acid with sodium hydroxide. The reaction typically takes place in an aqueous medium, where linoleic acid is neutralized by sodium hydroxide to form sodium linoleate .
Industrial Production Methods
In industrial settings, sodium linoleate is often produced by saponification of linoleic acid-rich oils, such as sunflower or safflower oil. The oils are treated with sodium hydroxide, resulting in the formation of sodium linoleate and glycerol. The reaction is typically carried out at elevated temperatures to ensure complete saponification .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: Sodium linoleate can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride to form corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride is a common reducing agent used for the reduction of sodium linoleate.
Substitution: Various cations, such as potassium or calcium, can be used to replace the sodium ion in sodium linoleate.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Potassium linoleate, calcium linoleate, etc.
Applications De Recherche Scientifique
Sodium;octadeca-9,12-dienoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sodium;octadeca-9,12-dienoate involves its interaction with cell membranes and enzymes. As a fatty acid salt, it can integrate into cell membranes, affecting their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Sodium;octadeca-9,12-dienoate is similar to other fatty acid salts, such as:
Sodium oleate: Sodium salt of oleic acid.
Sodium stearate: Sodium salt of stearic acid.
Sodium palmitate: Sodium salt of palmitic acid.
Uniqueness
This compound is unique due to its polyunsaturated nature, containing two double bonds at the 9th and 12th positions. This structure imparts distinct chemical and physical properties, such as higher reactivity and lower melting point compared to saturated fatty acid salts .
Propriétés
Formule moléculaire |
C18H31NaO2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
sodium;octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
WYPBVHPKMJYUEO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


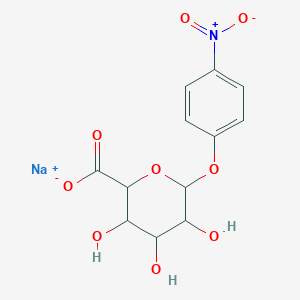
![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
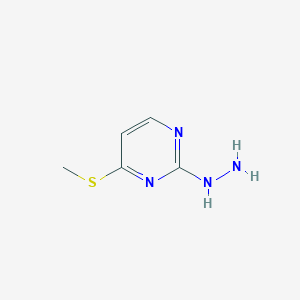

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
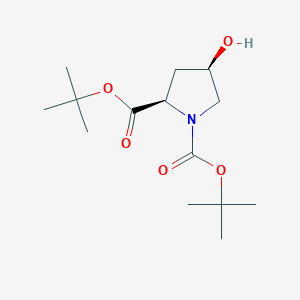
![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)
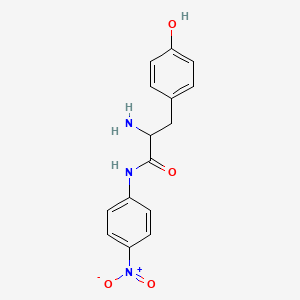

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
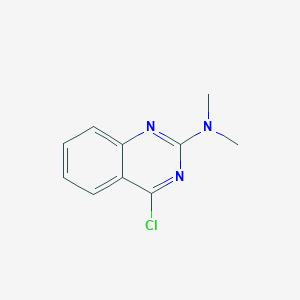
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
